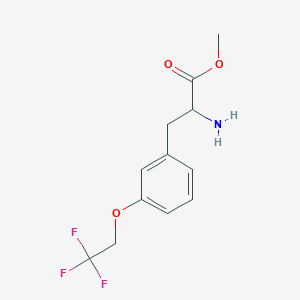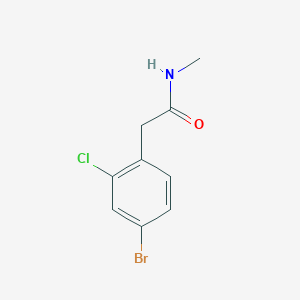
Nhs-peg2-SS-peg2-nhs
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxysuccinimide-polyethylene glycol-disulfide-polyethylene glycol-N-hydroxysuccinimide is a cleavable linker containing four units of polyethylene glycol. It is primarily used in the synthesis of antibody-drug conjugates, which are a class of biopharmaceutical drugs designed for targeted cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxysuccinimide-polyethylene glycol-disulfide-polyethylene glycol-N-hydroxysuccinimide involves the reaction of polyethylene glycol with N-hydroxysuccinimide and a disulfide-containing compound. The reaction typically occurs under mild conditions to preserve the integrity of the polyethylene glycol units and the disulfide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxysuccinimide-polyethylene glycol-disulfide-polyethylene glycol-N-hydroxysuccinimide undergoes several types of chemical reactions, including:
Cleavage Reactions: The disulfide bond can be cleaved under reducing conditions, releasing the polyethylene glycol units.
Substitution Reactions: The N-hydroxysuccinimide groups can react with primary amines to form stable amide bonds.
Common Reagents and Conditions
Reducing Agents: Dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used to cleave the disulfide bond.
Amine-Containing Compounds: Primary amines are used in substitution reactions to form amide bonds.
Major Products
Cleavage Products: Polyethylene glycol units and N-hydroxysuccinimide.
Substitution Products: Amide-linked polyethylene glycol derivatives.
Wissenschaftliche Forschungsanwendungen
N-Hydroxysuccinimide-polyethylene glycol-disulfide-polyethylene glycol-N-hydroxysuccinimide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the conjugation of biomolecules for various assays and experiments.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the production of biopharmaceuticals and other high-value compounds.
Wirkmechanismus
The compound acts as a linker in antibody-drug conjugates. Upon administration, the antibody-drug conjugate binds to specific antigens on the surface of cancer cells. The disulfide bond in the linker is cleaved under the reducing conditions within the cell, releasing the cytotoxic drug to exert its therapeutic effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hydroxysuccinimide-polyethylene glycol-maleimide: Another cleavable linker used in antibody-drug conjugates.
N-Hydroxysuccinimide-polyethylene glycol-amine: Used for similar applications but lacks the disulfide bond.
Uniqueness
N-Hydroxysuccinimide-polyethylene glycol-disulfide-polyethylene glycol-N-hydroxysuccinimide is unique due to its cleavable disulfide bond, which allows for controlled release of the drug within the target cells .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O12S2/c25-17-1-2-18(26)23(17)35-21(29)5-7-31-9-11-33-13-15-37-38-16-14-34-12-10-32-8-6-22(30)36-24-19(27)3-4-20(24)28/h1-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKDNSCVDLMKCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCSSCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O12S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B8124591.png)


![[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate;(2S)-2-methylazetidin-1-ium](/img/structure/B8124608.png)


![4-[4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8124630.png)



